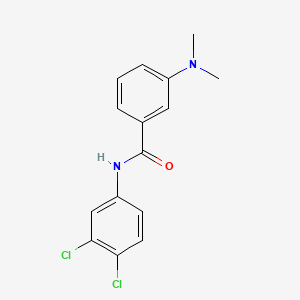

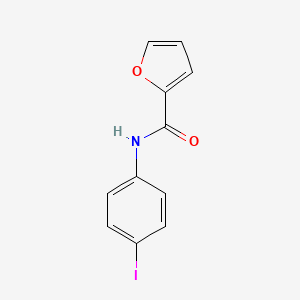

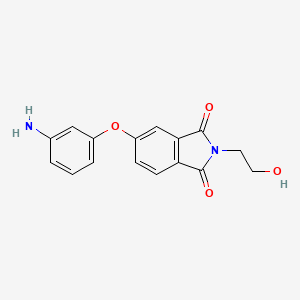

N-(4-iodophenyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-iodophenyl)-2-furamide is a compound that can be synthesized through palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones, leading to multisubstituted furans. These furans feature substituents derived from the alkynyl and imine moieties, with the 2-iodophenyl group serving as a versatile handle for further chemical transformations (Lu, Wu, & Yoshikai, 2014).

Synthesis Analysis

The synthesis involves palladium(II)-catalyzed reactions and is optimized to achieve high yields under mild conditions. The method provides a pathway for creating various furamide derivatives with potential applications in medicinal chemistry and materials science (Lu, Wu, & Yoshikai, 2014).

Molecular Structure Analysis

Crystallographic studies of related compounds indicate that N-(4-iodophenyl)-2-furamide derivatives can form complex three-dimensional framework structures, which are stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking (Wardell, Skakle, Low, & Glidewell, 2005).

Chemical Reactions and Properties

N-(4-iodophenyl)-2-furamide serves as a precursor for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various bioactive molecules with antibacterial activities. These properties are validated through both experimental and computational studies, showcasing the compound's versatility as a chemical building block (Siddiqa et al., 2022).

Physical Properties Analysis

While specific studies on N-(4-iodophenyl)-2-furamide's physical properties are scarce, analogous compounds exhibit distinct crystal structures and thermal behaviors. For example, related N-mustards crystallize in specific space groups, and their structural analyses reveal insights into bond angles and hybridization effects, which may also apply to N-(4-iodophenyl)-2-furamide derivatives (Galešić & Vlahov, 1990).

Chemical Properties Analysis

The compound's reactivity is characterized by its involvement in key organic reactions, including iodofunctionalization and palladium-catalyzed cyclizations. These reactions underscore the compound's utility in synthesizing iodine-substituted enamides and other complex organic structures, highlighting its significant chemical versatility and potential for generating diverse molecular architectures (Li et al., 2016).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(4-iodophenyl)-2-furamide serves as an intermediary in the synthesis of complex molecules, demonstrating the versatility of its iodophenyl group. For instance, the palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones forms multisubstituted furans, where the 2-iodophenyl group of the furan product acts as a versatile handle for further transformations, indicating its potential in synthetic chemistry (Lu, Wu, & Yoshikai, 2014). Additionally, the oxidative copolymerization of para-functionalized phenols catalyzed by horseradish peroxidase, followed by thermocrosslinking via Diels-Alder and cycloaddition reactions, highlights its role in developing crosslinked materials with significant commercial interest (Reihmann & Ritter, 2001).

Biomedical Applications

The structural modification of N-(4-iodophenyl)-2-furamide and related compounds has led to the discovery of molecules with notable biological activities. A study on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their antibacterial activities against drug-resistant strains demonstrates the potential of these compounds in addressing antibiotic resistance, a growing concern in medical science (Siddiqa et al., 2022). Similarly, the enzymatic synthesis of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers sustainable alternatives to traditional polymers, showcasing the application of N-(4-iodophenyl)-2-furamide derivatives in developing environmentally friendly materials (Jiang et al., 2015).

Molecular Recognition and Sensing

The unique structural features of N-(4-iodophenyl)-2-furamide analogs facilitate specific molecular interactions, making them suitable for sensing and recognition applications. A phenoxazine-based fluorescent chemosensor, incorporating a furan-2-carboxamide group, was developed for the discriminative detection of Cd2+ and CN− ions, illustrating the compound's utility in environmental monitoring and bio-imaging (Ravichandiran et al., 2020).

Propriétés

IUPAC Name |

N-(4-iodophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZULKQKLXQZPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)